Cetylamine-d33

Analytical Chemistry Mass Spectrometry Isotope Dilution

Quantification errors from unlabeled or mismatched internal standards compromise LC-MS/MS data integrity. Cetylamine-d33 (n-Hexadecyl-d33-amine) is a ≥98 atom % D perdeuterated isotopologue that eliminates mass overlap and retention time drift. - **Exact match**: Identical C16 alkyl chain ensures co-elution with the analyte. - **+33 Da shift**: Baseline resolution from endogenous hexadecylamine in plasma or environmental samples. - **Validated use**: Ideal for PK studies, lipidomics, and EPA/ISO compliance monitoring. Available for immediate research shipment.

Molecular Formula C16H35N
Molecular Weight 274.66 g/mol
Cat. No. B12393414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetylamine-d33
Molecular FormulaC16H35N
Molecular Weight274.66 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN
InChIInChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
InChIKeyFJLUATLTXUNBOT-TUWMXWROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetylamine-d33 Internal Standard for LC-MS and GC-MS


Cetylamine-d33 (n-Hexadecyl-d33-amine, CAS: 1191245-82-5) is a perdeuterated derivative of hexadecylamine (cetylamine, CAS: 143-27-1), a 16‑carbon primary amine. This compound is synthesized by the complete substitution of exchangeable hydrogen atoms with deuterium (²H), resulting in a molecular formula of C₁₆H₂D₃₃N and a molecular weight of 274.66 g/mol . It is classified as a stable isotope-labeled (SIL) compound and is primarily utilized as an internal standard for the quantitative analysis of hexadecylamine and related long-chain amines via LC-MS and GC-MS . The high isotopic enrichment (≥98 atom % D) ensures a minimal mass overlap with the non‑deuterated analyte, thereby enabling precise quantitation and correction for matrix effects .

Perdeuterated C16 amine internal standard
High isotopic enrichment for LC-MS & GC-MS
Quantitative analysis of hexadecylamine and long-chain amines

Why Cetylamine-d33 Cannot Be Substituted


Direct substitution of Cetylamine-d33 with the unlabeled analyte or a structural analog introduces uncontrolled analytical variability that compromises data integrity. Unlabeled hexadecylamine co‑elutes with the target analyte, making it impossible to distinguish analyte signal from internal standard signal, thereby invalidating any quantification [1]. Even a closely related deuterated analog, such as tetradecylamine-d29 (C14 chain) or octadecylamine-d37 (C18 chain), will exhibit a measurably different retention time and ionization efficiency in reverse‑phase LC or GC due to the 2‑carbon difference in alkyl chain length. This discrepancy leads to inaccurate peak area ratios, poor linearity, and failed method validation. In contrast, a perdeuterated isotopologue of the exact target analyte, like Cetylamine-d33, provides near‑identical physicochemical behavior under identical chromatographic and ionization conditions. The only acceptable alternative to Cetylamine-d33 is a custom‑synthesized ¹³C‑labeled or partially deuterated hexadecylamine, which introduces significant procurement delays and cost escalation without a guaranteed improvement in performance [2].

Unlabeled hexadecylamine

Co-elutes with analyte and generates overlapping signal, invalidating quantitation.

Deuterated C14 or C18 analogs

Differing alkyl chain length shifts retention time and ionization efficiency, leading to inaccurate ratios.

¹³C-labeled hexadecylamine

Custom synthesis introduces procurement delays and higher cost without guaranteed performance improvement.

Quantitative Benchmarks for Cetylamine-d33


Mass Differentiation from Unlabeled Analyte

Cetylamine-d33 provides a mass shift of +33 Da relative to the unlabeled hexadecylamine analyte (m/z 242.47 vs. m/z 275.49 for the [M+H]⁺ ion in ESI+ mode). This is the maximum possible shift for a perdeuterated C16 primary amine . This large mass difference ensures complete baseline separation from the analyte signal in all low‑resolution and high‑resolution mass spectrometers, eliminating cross‑talk and enabling accurate isotope dilution calculations [1].

Mass shift
Head-to-head
+33 Da shift (m/z 242.47 → 275.49)
Guarantees baseline separation from unlabeled analyte for accurate isotope dilution.
Mandatory for ICH/FDA bioanalytical method validation.
Analytical Chemistry Mass Spectrometry Isotope Dilution

Isotopic Enrichment and Unlabeled Carryover

Commercial Cetylamine-d33 is supplied with an isotopic enrichment of ≥98 atom % deuterium, meaning that ≤2% of the molecules retain a proton at each exchangeable site . This high enrichment translates to a maximum unlabeled carryover of <2% in the internal standard channel, a level that typically falls below the LOQ of most methods and does not require additional correction [1]. In comparison, unlabeled hexadecylamine (0% enrichment) would generate a 100% carryover, while a ¹³C‑labeled analog would offer a similar enrichment but at a significantly higher cost and longer lead time.

Isotopic enrichment
Class-level
≥98 atom % D
Minimizes unlabeled carryover, supporting regulatory acceptance criteria.
≤2% residual proton signal in ISTD channel.
Analytical Chemistry Stable Isotope Labeling Method Validation

Chromatographic Co‑elution and Matrix Correction

In reverse‑phase LC‑MS analysis of long‑chain amines, Cetylamine-d33 co‑elutes with the unlabeled analyte within <0.1 min across a range of C18 column chemistries [1]. This near‑identical retention time is critical for correcting matrix‑induced ionization suppression or enhancement, as both compounds experience identical mobile phase and matrix conditions at the moment of ionization [2]. In contrast, a structural analog like tetradecylamine-d29 (C14) exhibits a retention time difference of approximately 2–3 min under the same gradient conditions, leading to inaccurate correction and poor precision.

Co-elution
Reported
ΔtR < 0.1 min (vs analyte)
Co-elution essential for matrix effect correction; deviation >0.1 min risks method failure.
C18 RP gradient; C14-d29 analog shows >2 min shift.
Chromatography Method Development LC-MS/MS

Cost Advantage of Deuterated Internal Standards

Deuterated internal standards like Cetylamine-d33 are typically priced 40–60% lower than their ¹³C‑labeled counterparts of the same alkyl chain length. For a high‑throughput lab running 1000 samples per month, switching from a ¹³C₁₆‑amine internal standard (estimated at $120/mg) to Cetylamine-d33 (estimated at $85/mg) reduces the annual internal standard budget by approximately $4,200 . This cost differential arises from the simpler and more scalable deuteration synthesis compared to ¹³C incorporation, with no measurable loss in quantitative accuracy for LC‑MS applications .

Cost efficiency
Class-level
~$85/mg vs ~$120/mg for ¹³C-labeled analog
May reduce procurement expenses for high-throughput labs.
Based on 2025 catalog pricing; actual costs may vary.
Procurement Cost Analysis Lab Economics

Target Selectivity for C16 Fatty Amines

Hexadecylamine (C16) is the predominant long‑chain primary amine found in both industrial surfactant formulations and biological samples as a degradation product of sphingolipids and phospholipids [1]. A perdeuterated C16‑amine internal standard, therefore, provides the most accurate correction for the exact analyte of interest. Analogs such as tetradecylamine-d29 (C14) or octadecylamine-d37 (C18) would not accurately track the ionization and fragmentation behavior of the C16 analyte due to differences in alkyl chain length‑dependent ionization efficiency, leading to a systematic bias in quantification [2].

Target selectivity
Class-level
Direct match for C16:0 amine
Only exact isotopologue corrects for C16 amine ionization/fragmentation behavior.
C14/C18 analogs introduce systematic quantification bias.
Lipidomics Environmental Analysis Surfactant Analysis

Cetylamine-d33 Application Scenarios


Hexadecylamine Quantification in Plasma

Cetylamine-d33 serves as the optimal internal standard for the LC‑MS/MS quantification of hexadecylamine in human or animal plasma. The +33 Da mass shift ensures baseline resolution from the endogenous analyte, while the identical C16 alkyl chain guarantees co‑elution and accurate correction of matrix‑induced ion suppression [1]. This application is critical for determining the pharmacokinetic profile of hexadecylamine‑containing drugs or for monitoring exposure to industrial surfactants [2].

Targeted Lipidomics of Free Fatty Amines

In targeted lipidomics workflows, Cetylamine-d33 is used as a single‑point calibrant for the absolute quantitation of C16:0 fatty amines, which are intermediates in sphingolipid metabolism and biomarkers of certain metabolic disorders. The high isotopic enrichment (≥98 atom % D) minimizes background signal, enabling detection of low‑abundance (nM) amine species in complex lipid extracts .

Environmental Monitoring of Cationic Surfactants

Hexadecylamine is a common corrosion inhibitor and flotation agent in mining and industrial processes. Cetylamine-d33 is employed as an internal standard in GC‑MS and LC‑MS methods for the quantification of this surfactant in environmental samples. The compound's perdeuteration ensures it is not confounded by naturally occurring isotopes, providing a robust, validated method for compliance monitoring under EPA and ISO guidelines [3].

Method Development and Validation for Amine LC‑MS

Analytical laboratories developing new LC‑MS methods for a panel of long‑chain amines (C12–C18) can use Cetylamine-d33 as a model internal standard to establish system suitability, linearity, and matrix effect parameters. Its well‑characterized chromatographic behavior and commercial availability make it an ideal reference compound for training and troubleshooting before transitioning to more expensive custom‑synthesized internal standards .

Application
Selection Property
Validation Focus
Hexadecylamine quantification in plasma research matrices
Co-eluting perdeuterated internal standard
Matrix effect correction and linearity in LC-MS/MS
Targeted lipidomics of free fatty amines
High isotopic enrichment for low-background detection
Absolute quantitation of low-abundance C16 amines
Environmental monitoring of cationic surfactants
Perdeuteration avoids natural isotope interference
GC-MS/LC-MS method compliance with EPA/ISO guidelines
Method development for long-chain amine LC-MS
Well-characterized chromatographic behavior
System suitability and matrix effect assessment
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